
4-Bromo-3-phénylsydnone
Vue d'ensemble
Description
4-Bromo-3-phenylsydnone (4-BPS) is an organic compound that is currently being studied for its potential applications in various scientific fields.
Applications De Recherche Scientifique
Synthèse de dérivés du pyrazole
4-Bromo-3-phénylsydnone : est utilisé dans la synthèse de dérivés du pyrazole par le biais de réactions de cycloaddition 1,3-dipolaires. Ces réactions sont importantes dans la production de composés ayant des applications pharmaceutiques potentielles .
Activités biologiques
Les sydnones, y compris le This compound, présentent une variété d'activités biologiques. Ils ont été étudiés pour leur potentiel en tant qu'agents antimicrobiens, antituberculeux et anticancéreux .
Recherche sur les composés mésoioniques
En tant que composé mésoionique, le This compound contribue à la compréhension du comportement chimique, des propriétés physiques et de la réactivité des sydnones. Cette recherche est cruciale pour le développement de nouvelles méthodologies de synthèse organique .
Réactions de substitution électrophile
Le composé est utilisé pour étudier les réactions de substitution électrophile, fournissant des informations sur la réactivité de différents systèmes aromatiques et aidant au développement de nouvelles voies de synthèse pour les composés aromatiques fonctionnalisés .
Chimie biorthogonale
En chimie biorthogonale, le This compound peut participer à des réactions qui se produisent à l'intérieur des systèmes vivants sans interférer avec les processus biochimiques naturels. Cela a des implications pour le développement de médicaments et l'imagerie moléculaire .
Science des matériaux
Les propriétés uniques des sydnones, y compris le This compound, sont explorées en science des matériaux pour la création de nouveaux matériaux avec des propriétés électroniques ou photoniques spécifiques .
Développement agrochimique
Les sydnones sont étudiés pour leur utilisation dans les agrochimiques. Le This compound pourrait être un précurseur pour la synthèse de nouveaux composés ayant des activités herbicides ou pesticides .
Fonctionnalisation des hétérocycles
This compound : sert de brique de construction pour la fonctionnalisation des hétérocycles, qui sont des structures de base de nombreux médicaments et agrochimiques. Cela élargit la boîte à outils disponible pour la conception de nouvelles molécules actives .
Mécanisme D'action
Target of Action
4-Bromo-3-phenylsydnone is a derivative of sydnones, which are heterocyclic compounds known for their significant biological activities Sydnones in general are known to react in 1,3-dipolar additions, which are used in the development of new prodrugs .
Mode of Action
The mode of action of 4-Bromo-3-phenylsydnone involves its interaction with its targets through a process known as 1,3-dipolar cycloaddition . This process is a chemical reaction between a 1,3-dipole and a dipolarophile, resulting in a five-membered ring . This reaction is smooth and efficient, making it a valuable tool in the synthesis of complex molecular architectures .
Biochemical Pathways
The compound’s ability to undergo 1,3-dipolar cycloadditions suggests that it may interact with various biochemical pathways involved in the synthesis of new prodrugs .
Pharmacokinetics
The compound’s ability to undergo 1,3-dipolar cycloadditions suggests that it may have unique pharmacokinetic properties that enhance its bioavailability .
Result of Action
The result of the action of 4-Bromo-3-phenylsydnone is the formation of a five-membered ring through a 1,3-dipolar cycloaddition . This reaction is a key step in the synthesis of new prodrugs . The specific molecular and cellular effects of this compound’s action would depend on the nature of the prodrug being synthesized .
Action Environment
The action of 4-Bromo-3-phenylsydnone can be influenced by various environmental factors. For instance, the efficiency of the 1,3-dipolar cycloaddition can be affected by the solvent used, the temperature, and the presence of catalysts .
Safety and Hazards
The safety data sheet for a similar compound, 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Bromo-3-phenylsydnone plays a significant role in biochemical reactions due to its mesoionic nature. It interacts with various enzymes, proteins, and other biomolecules through its reactive sites. One of the key interactions involves the enzyme N-bromosuccinimide (NBS), which facilitates the bromination of 4-Bromo-3-phenylsydnone. This interaction leads to the formation of a bromocarbonylhydrazine species, which further reacts with acetic anhydride to yield 1,3,4-oxadiazol-2(3H)-one derivatives .
Cellular Effects
The effects of 4-Bromo-3-phenylsydnone on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-3-phenylsydnone has been shown to affect the activity of various kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4-Bromo-3-phenylsydnone exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, the compound can inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-phenylsydnone can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-3-phenylsydnone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. This degradation can lead to the formation of by-products that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-phenylsydnone in animal models are dose-dependent. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s biological activity increases sharply beyond a certain concentration. These findings highlight the importance of careful dosage optimization in experimental settings to avoid adverse effects .
Metabolic Pathways
4-Bromo-3-phenylsydnone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidative and reductive pathways, leading to the formation of different metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell. The compound’s interactions with metabolic enzymes can also affect the overall metabolic balance, potentially leading to shifts in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of 4-Bromo-3-phenylsydnone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 4-Bromo-3-phenylsydnone can be transported into the cell via membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites. This distribution is crucial for the compound’s biological activity, as it ensures that it reaches the appropriate cellular compartments where it can exert its effects .
Subcellular Localization
The subcellular localization of 4-Bromo-3-phenylsydnone is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of 4-Bromo-3-phenylsydnone can affect its activity and function, as it may interact with different sets of biomolecules depending on its subcellular location. For example, localization to the nucleus may enable the compound to modulate gene expression by interacting with transcription factors and chromatin .
Propriétés
IUPAC Name |
4-bromo-3-phenyloxadiazol-3-ium-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-8(12)13-10-11(7)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZKTBQGLPVCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=NOC(=C2Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157222 | |
| Record name | 4-Bromo-3-phenylsydnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13183-09-0 | |
| Record name | 4-Bromo-3-phenylsydnone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-3-phenylsydnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 4-Bromo-3-phenylsydnone in chemical synthesis?
A1: 4-Bromo-3-phenylsydnone serves as a versatile building block in organic synthesis. Its primary application lies in its ability to undergo palladium-catalyzed alkynylation reactions with various aryl acetylenes. This reaction produces 4-arylethynyl sydnones in good yields [, ]. This methodology offers a valuable route to access a diverse range of substituted sydnone derivatives, which are important heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Q2: Can you explain the role of 4-Bromo-3-phenylsydnone in the synthesis of palladium complexes and their catalytic activity?
A2: 4-Bromo-3-phenylsydnone can be used to generate anionic N-heterocyclic carbenes (NHCs) upon treatment with cyanomethyllithium []. These NHCs can then react with palladium precursors like tetrakis(triphenylphosphine)palladium to form palladium complexes. These palladium complexes, bearing the sydnone-derived NHC ligand, have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions []. This finding highlights the potential of 4-Bromo-3-phenylsydnone as a precursor for developing new catalysts for important organic transformations.
Q3: What are the advantages of using palladium complexes derived from 4-Bromo-3-phenylsydnone in Suzuki-Miyaura reactions?
A3: While the provided research doesn't explicitly outline the advantages, it showcases the successful application of these complexes in Suzuki-Miyaura reactions with various substrates, including challenging substrates like 2,5-dibromo-3,4-dinitrothiophene and 1-chloro-2,4-dinitrobenzene []. This suggests that these complexes could potentially offer benefits like improved reactivity, broader substrate scope, or enhanced selectivity compared to other palladium catalysts. Further research is needed to fully evaluate and compare their performance with existing catalysts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1S,14S,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1265331.png)
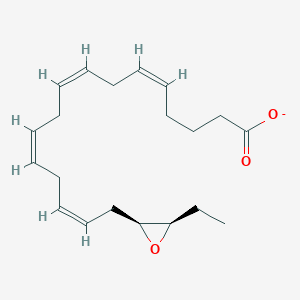

![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)
![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)

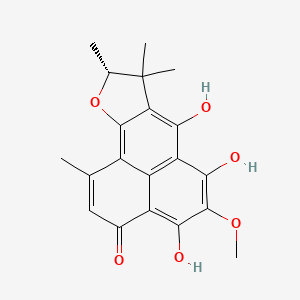
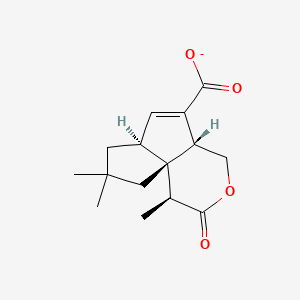

![(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265345.png)
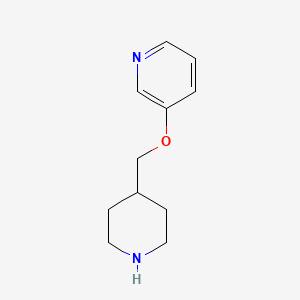

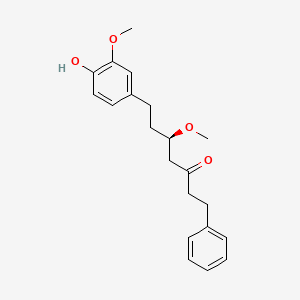
![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)